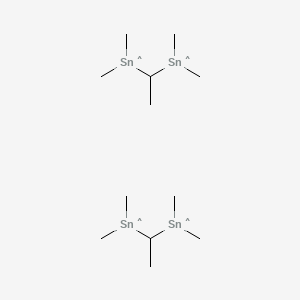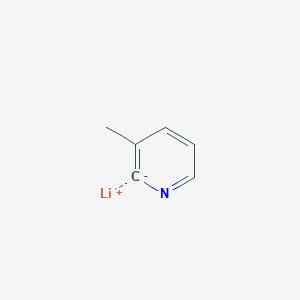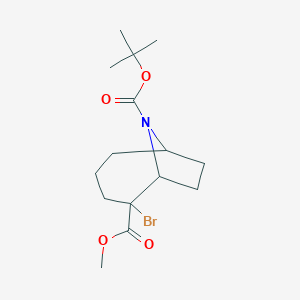![molecular formula C15H26N2O2 B14284885 2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol) CAS No. 131254-45-0](/img/structure/B14284885.png)
2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes:
Direct Synthesis: The compound can be synthesized by reacting 2,4,6-trimethyl-1,3-phenylenediamine with formaldehyde in the presence of acid catalysts.
Mannich Reaction: Another approach involves the Mannich reaction, where 2,4,6-trimethyl-1,3-phenylenediamine reacts with formaldehyde and an amine (such as dimethylamine) to form the desired compound.
Industrial Production: The industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions.
化学反応の分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides are used as electrophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce nitro groups.
科学的研究の応用
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Explored for drug development due to its structural features.
Industry: Used in the production of dyes, polymers, and specialty chemicals.
作用機序
The exact mechanism of action remains an active area of research. the compound’s functional groups suggest potential interactions with cellular targets, including enzymes and receptors.
類似化合物との比較
2,4,6-Trimethyl-1,3-phenylenediamine: A related compound without the ethan-1-ol groups.
2,4,6-trimethyl-1,3-phenylenebis(oxamate): Another derivative with oxamate functional groups .
2,4,6-Trimethyl-1,3-phenylene diisocyanate: A compound with isocyanate groups .
Polymer derivatives: Various polymers incorporating this compound as a monomer .
特性
CAS番号 |
131254-45-0 |
|---|---|
分子式 |
C15H26N2O2 |
分子量 |
266.38 g/mol |
IUPAC名 |
2-[[3-[(2-hydroxyethylamino)methyl]-2,4,6-trimethylphenyl]methylamino]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-11-8-12(2)15(10-17-5-7-19)13(3)14(11)9-16-4-6-18/h8,16-19H,4-7,9-10H2,1-3H3 |
InChIキー |
RXFVGLJRSVDPPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CNCCO)C)CNCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)



